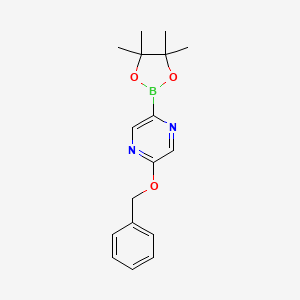
5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C17H21BN2O3 and its molecular weight is 312.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, structure-activity relationships (SAR), and biological applications, especially its antiviral properties.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves the reaction of 5-(benzyloxy)pyrazine with boronic acid derivatives under specific conditions to yield the pinacol ester form. The structure of this compound allows for various substitutions that can significantly influence its biological activity.
Table 1: Key Structural Features and Their Impact on Activity
| Substituent Position | Substituent Type | Observed Activity (IC50) |
|---|---|---|
| 2 | Hydroxy | 0.76 μM |
| 6 | Furan | 200 nM |
| 4 | Acetyl | 3.16 μM |
| 5 | Isopropyl | 2.02 μM |
The above table summarizes key findings from structure-activity relationship studies, indicating that specific substitutions can enhance or diminish the inhibitory activity against viral proteases, particularly those associated with flavivirus infections such as Zika virus.
Biological Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiviral activity. For instance, a series of trisubstituted pyrazine compounds were identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with some showing IC50 values as low as 130 nM .
Antiviral Mechanism
The mechanism of action involves the inhibition of the NS2B-NS3 protease complex, which is crucial for the replication of flaviviruses. By binding to this protease, these compounds prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.
Case Studies
- Zika Virus Inhibition : A study evaluated various pyrazine derivatives, including those structurally related to this compound. The most potent inhibitors were found to have an EC50 in cellular assays ranging from 300–600 nM against Zika virus replication .
- Dengue Virus Protease Activity : Similar compounds also showed inhibitory effects on dengue virus protease, highlighting their potential as broad-spectrum antiviral agents .
Research Findings
Recent reviews have summarized advances in the synthesis and bio-applications of pyrazine derivatives, emphasizing their role in medicinal chemistry . The biological evaluations indicate a promising future for these compounds in therapeutic applications against viral infections.
Propiedades
Fórmula molecular |
C17H21BN2O3 |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-20-15(11-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Clave InChI |
ODIWWBOQMIDDCZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















